molecular formula C11H6BrCl2N B1510409 3-Bromo-5-(2,4-dichlorophenyl)pyridine CAS No. 675590-24-6

3-Bromo-5-(2,4-dichlorophenyl)pyridine

Cat. No.: B1510409
CAS No.: 675590-24-6
M. Wt: 302.98 g/mol
InChI Key: VLYYTTHCHGJYNH-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4-dichlorophenyl)pyridine is a halogenated aromatic compound that features a bromine atom and two chlorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2,4-dichlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(2,4-dichlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for better control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2,4-dichlorophenyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-hydroxy-5-(2,4-dichlorophenyl)pyridine.

  • Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: 3-hydroxy-5-(2,4-dichlorophenyl)pyridine.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Bromo-5-(2,4-dichlorophenyl)pyridine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

3-Bromo-5-(2,4-dichlorophenyl)pyridine is similar to other halogenated pyridines, such as 2-bromo-4,5-dimethylphenyl N-(3-chlorophenyl)carbamate. its unique combination of bromine and chlorine atoms on the phenyl ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethylphenyl N-(3-chlorophenyl)carbamate

  • 3-Bromo-2,5-dichlorophenylboronic acid

  • 5-(2,4-dichlorophenyl)pyridine

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Properties

IUPAC Name

3-bromo-5-(2,4-dichlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYYTTHCHGJYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740233
Record name 3-Bromo-5-(2,4-dichlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-24-6
Record name 3-Bromo-5-(2,4-dichlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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